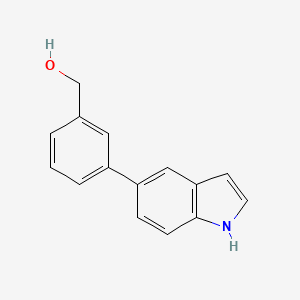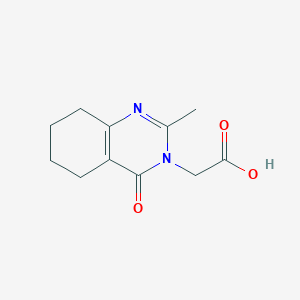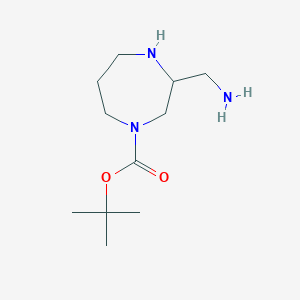![molecular formula C12H10N4O B11880009 6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 63218-97-3](/img/structure/B11880009.png)
6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure with a methylpyridine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Methylpyridine Substituent: This step often involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using 6-methylpyridine-3-boronic acid as a key reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63218-97-3 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC 名称 |
6-(6-methylpyridin-3-yl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H10N4O/c1-7-2-3-8(6-13-7)10-5-4-9-11(14-10)15-16-12(9)17/h2-6H,1H3,(H2,14,15,16,17) |
InChI 键 |
GDRYDGNFOGICRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NC3=C(C=C2)C(=O)NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride](/img/structure/B11879935.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879939.png)


![3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11879951.png)
![9-Methyl-6-(propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11879960.png)




![4-Isobutyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11879995.png)
![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880002.png)
